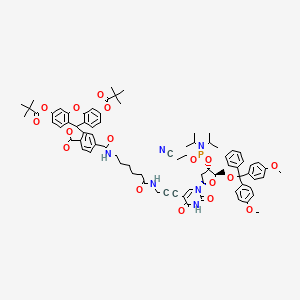

FAM-dT phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C79H87N6O17P |

|---|---|

Molecular Weight |

1423.5 g/mol |

IUPAC Name |

[6-[[6-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C79H87N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-22-15-13-16-23-53,54-26-30-56(93-11)31-27-54)55-28-32-57(94-12)33-29-55)84-47-52(71(88)83-75(84)92)21-19-41-81-68(86)24-17-14-18-40-82-70(87)51-25-36-60-63(43-51)79(101-72(60)89)61-37-34-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(35-38-62(65)79)98-74(91)77(8,9)10/h13,15-16,22-23,25-38,43-45,47,49-50,66-67,69H,14,17-18,20,24,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92)/t66-,67+,69+,103?/m0/s1 |

InChI Key |

FVVPPYBKLBLXEK-FLDIZLHUSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)CCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)CCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

FAM-dT Phosphoramidite: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, FAM-dT phosphoramidite (B1245037) is a crucial reagent for the synthesis of fluorescently labeled oligonucleotides. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use.

FAM-dT phosphoramidite is a specialized chemical building block used in automated DNA synthesis. It is a conjugate of deoxythymidine (dT), a natural DNA base, and fluorescein (B123965) (FAM), a widely used fluorescent dye.[1][2] Specifically, it is the 6-isomer of carboxyfluorescein (6-FAM) that is attached to the thymidine (B127349) base. This modification allows for the precise incorporation of a fluorescent label at any desired thymidine position within a synthetic DNA or RNA strand.[1][2][3]

The primary advantage of using this compound is the ability to introduce the fluorescent label internally during the oligonucleotide synthesis process, as opposed to post-synthesis labeling reactions.[4][5] This streamlined approach offers greater control over the placement of the label and can lead to higher purity of the final labeled oligonucleotide. The presence of the FAM moiety does not interfere with the activity of enzymes like polymerases or exonucleases, ensuring that the labeled oligonucleotides can be used in a wide range of biological assays.[1][3]

Core Properties and Specifications

The utility of this compound is defined by its chemical and spectral properties. These characteristics are essential for designing experiments and interpreting results.

| Property | Value | Reference |

| Molecular Formula | C79H87N6O17P | [2] |

| Molecular Weight | 1423.6 g/mol | [2] |

| Excitation Maximum (λex) | 492 nm | [2][4][6] |

| Emission Maximum (λem) | 517 nm | [2][4][6] |

| Extinction Coefficient at λex | 74,000 L·mol⁻¹·cm⁻¹ | [2] |

| Fluorescence Quantum Yield | 0.93 | [2] |

| Purity | High purity for oligonucleotide synthesis | [2] |

| Solubility | Acetonitrile (B52724), Dichloromethane (DCM) | [2] |

| Storage Conditions | -20°C in the dark | [1][2] |

Chemical Structure and Synthesis Incorporation

This compound is designed for use in standard phosphoramidite-based oligonucleotide synthesis. The phosphoramidite group at the 3'-position of the deoxyribose sugar enables its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain on a solid support.

Caption: Automated oligonucleotide synthesis cycle incorporating this compound.

Experimental Protocols

The successful use of this compound requires adherence to specific protocols for its incorporation and the subsequent deprotection of the newly synthesized oligonucleotide.

Oligonucleotide Synthesis

-

Reagent Preparation : Dissolve this compound in anhydrous acetonitrile to the recommended concentration for the DNA synthesizer.

-

Synthesis Cycle : Program the DNA synthesizer to introduce the this compound at the desired cycle(s). A standard coupling time of 10 minutes is generally recommended.[1][7]

-

Cleavage and Deprotection :

-

After synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Standard deprotection is carried out using ammonium (B1175870) hydroxide (B78521). The time and temperature of deprotection depend on the other nucleobase protecting groups used in the synthesis. A typical condition is 17 hours at 55°C.[1]

-

Alternatively, a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[1][7] However, to avoid the formation of a non-fluorescent side product when using AMA, it is recommended to pre-treat with ammonium hydroxide for 30 minutes at room temperature before adding an equal volume of 40% aqueous methylamine and continuing with the deprotection.[1][7]

-

Purification of FAM-labeled Oligonucleotides

Following synthesis and deprotection, the crude oligonucleotide mixture contains the desired full-length product, as well as truncated sequences and other impurities. Purification is essential to obtain a high-quality fluorescently labeled probe. High-performance liquid chromatography (HPLC) is the most common method for purifying FAM-labeled oligonucleotides.

Caption: Workflow for the purification of FAM-labeled oligonucleotides.

Applications in Research and Drug Development

The ability to introduce a fluorescent label at a specific internal position makes this compound a versatile tool for a variety of molecular biology applications.

-

Real-Time PCR (qPCR) : FAM-labeled oligonucleotides are widely used as probes in qPCR assays, such as TaqMan probes.[6] The probe binds to the target DNA sequence between the PCR primers. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the FAM fluorophore from a quencher and resulting in a detectable fluorescent signal.

-

Fluorescence Resonance Energy Transfer (FRET) : FRET-based assays utilize the distance-dependent transfer of energy from a donor fluorophore to an acceptor. Internally labeled oligonucleotides with FAM-dT can serve as FRET probes, where the distance between the FAM donor and a quencher molecule can be modulated by hybridization or conformational changes.[4][5] This is particularly useful for optimizing the efficiency of quenching.[4]

-

DNA Sequencing and Fragment Analysis : FAM-labeled primers are employed in Sanger sequencing and fragment analysis techniques like Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis.[4][6] The fluorescent label allows for the detection of the DNA fragments during capillary electrophoresis.

-

Hybridization Probes : Oligonucleotides internally labeled with FAM-dT can be used as hybridization probes in various in vivo and in vitro applications, including fluorescence in situ hybridization (FISH) and microarray analysis.[4]

-

Structural and Functional Studies : The precise placement of a fluorescent label can be used to study the structure and function of DNA, RNA, and protein-oligonucleotide complexes.[4]

The following diagram illustrates the signaling pathway of a TaqMan probe in a real-time PCR assay.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. Fam dT Oligo Modifications from Gene Link [genelink.com]

- 5. chemgenesjapan.com [chemgenesjapan.com]

- 6. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 7. glenresearch.com [glenresearch.com]

The Incorporation of FAM-dT Phosphoramidite in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, experimental protocols, and critical parameters involved in the incorporation of 6-Carboxyfluorescein (FAM)-labeled deoxythymidine (dT) phosphoramidite (B1245037) into synthetic oligonucleotides. This process is fundamental for the production of fluorescently labeled DNA probes and primers essential for a wide array of applications in molecular biology, diagnostics, and drug development, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.

The Core Mechanism: Phosphoramidite Chemistry

The synthesis of DNA oligonucleotides on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. This process, known as phosphoramidite chemistry, is renowned for its high efficiency and is the gold standard for DNA synthesis.[1] The cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.

1.1. The Standard Phosphoramidite Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[2]

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent, exposing a free 5'-hydroxyl group for the next reaction.[1][2][3]

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer (in this case, FAM-dT phosphoramidite), is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI).[4][5] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[2][]

-

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[1][3]

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent, typically an iodine solution in the presence of water and a weak base.[1][3][7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

This compound: Structure and Incorporation

This compound is a modified deoxythymidine nucleotide where the FAM fluorophore is attached to the thymine (B56734) base. This allows for the internal labeling of an oligonucleotide sequence. The FAM moiety itself is protected with base-labile groups to prevent side reactions during synthesis.

The incorporation of this compound follows the standard coupling step of the synthesis cycle. However, due to the steric bulk of the FAM group, the coupling efficiency may be slightly lower than that of standard unmodified phosphoramidites.[8]

Data Presentation: Coupling Efficiency and Yield

The efficiency of each coupling step is critical as it determines the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly impact the final yield, especially for longer sequences.

| Parameter | Standard Phosphoramidites | This compound | Reference |

| Average Coupling Efficiency | >99% | Generally high, but may be slightly lower than standard amidites due to steric hindrance. Often in the range of 98-99%. | [1][8] |

| Recommended Coupling Time | 1-2 minutes | 3-15 minutes (extended time is often recommended) | [9][10] |

| Activator | 1H-Tetrazole, DCI | 1H-Tetrazole, DCI | [4] |

Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |

| 20-mer | 90.9% | 82.6% | 66.8% |

| 30-mer | 86.4% | 74.0% | 54.5% |

| 40-mer | 81.8% | 66.9% | 44.6% |

| 50-mer | 77.4% | 60.5% | 36.4% |

Experimental Protocols

Automated Oligonucleotide Synthesis with this compound

This protocol assumes the use of a standard automated DNA synthesizer.

-

Reagent Preparation:

-

Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

-

Ensure all other synthesis reagents (deblocking, capping, oxidizing solutions, and activators) are fresh and anhydrous.

-

-

Synthesizer Setup:

-

Install the this compound solution on a designated port on the synthesizer.

-

Program the desired oligonucleotide sequence, specifying the position for FAM-dT incorporation.

-

-

Synthesis Cycle Modification:

-

Post-Synthesis:

-

Upon completion of the synthesis, the oligonucleotide remains attached to the CPG solid support with all protecting groups intact.

-

Cleavage and Deprotection of FAM-labeled Oligonucleotides

This step removes the oligonucleotide from the solid support and removes all protecting groups from the bases and the phosphate backbone.

Standard Deprotection (Ammonium Hydroxide):

-

Transfer the CPG support to a screw-cap vial.

-

Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).

-

Incubate at 55°C for 8-12 hours. FAM is generally stable under these conditions.[11][12]

-

After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.

Rapid Deprotection (AMA - Ammonium Hydroxide/Methylamine):

AMA (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) allows for faster deprotection. However, a side reaction can occur with FAM, leading to a non-fluorescent product.[11]

Optimized AMA Protocol to Prevent FAM Degradation:

-

Add concentrated ammonium hydroxide to the CPG support and let it stand at room temperature for 30 minutes. This removes the pivaloyl protecting groups on the FAM dye.[13][11]

-

Add an equal volume of 40% aqueous methylamine (B109427) to the vial.

-

Cool, transfer the supernatant, and evaporate to dryness.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method for purifying FAM-labeled oligonucleotides, as the hydrophobic FAM dye provides good separation from unlabeled failure sequences.[14]

| Parameter | Recommended Conditions | Reference |

| Column | C18, 2.5 µm, 4.6 x 50 mm | [8][15] |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 5% Acetonitrile | [8][15] |

| Mobile Phase B | 0.1 M TEAA, pH 7.0, in 30-40% Acetonitrile | [8][15] |

| Flow Rate | 1.0 mL/min | [8] |

| Column Temperature | 60°C | [8][15] |

| Detection | UV at 260 nm (for DNA) and at ~495 nm (for FAM) | [8] |

| Gradient | Linear gradient from a low to high percentage of Mobile Phase B over 15-30 minutes. | [8][15] |

Protocol:

-

Dissolve the crude oligonucleotide pellet in Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution. The FAM-labeled oligonucleotide will be retained longer than unlabeled failure sequences due to the hydrophobicity of the FAM dye.

-

Monitor the elution profile at both 260 nm and ~495 nm. The desired product peak will absorb at both wavelengths.

-

Collect the fractions corresponding to the main product peak.

-

Desalt the collected fractions (e.g., by ethanol (B145695) precipitation or using a desalting column).

-

Quantify the purified oligonucleotide by UV-Vis spectrophotometry.

Mandatory Visualizations

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 9. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Sensitive detection of methylated DNA and methyltransferase activity based on the lighting up of FAM-labeled DNA quenched fluorescence by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5'-Fluorescein CE-Phosphoramidite (6-FAM) | LGC, Biosearch Technologies [biosearchtech.com]

In-Depth Technical Guide: Fluorescence Properties of FAM-dT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence excitation and emission spectra of 6-Carboxyfluorescein-deoxythymidine (FAM-dT), a widely utilized fluorescently labeled nucleoside. The guide details its key spectroscopic properties, outlines experimental protocols for its characterization, and presents visual workflows for clarity.

Core Spectroscopic Properties of FAM-dT

FAM-dT is a derivative of deoxythymidine covalently linked to 6-carboxyfluorescein (B556484) (6-FAM), one of the most common fluorescent dyes for labeling oligonucleotides[1][2]. This modification allows for the incorporation of a fluorescent marker at specific thymidine (B127349) positions within a DNA sequence[1][3]. FAM is known for its bright green fluorescence and is compatible with most standard fluorescence detection instruments[4][5]. The fluorescence of FAM is, however, pH-sensitive, with decreased fluorescence below pH 7; it is optimally used in a pH range of 7.5 to 8.5[4].

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of FAM and its conjugates, such as FAM-dT. These values are crucial for designing and interpreting fluorescence-based assays.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~492 - 495 nm | The peak wavelength of light absorbed by the fluorophore.[1][5][6][7][8][9] |

| Emission Maximum (λem) | ~517 - 520 nm | The peak wavelength of light emitted by the fluorophore.[1][5][6][7][8][10] |

| Molar Extinction Coefficient (ε) | ~74,000 - 83,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at the excitation maximum.[6][8][11] |

| Fluorescence Quantum Yield (Φf) | ~0.93 | Represents the efficiency of converting absorbed photons into emitted photons.[6] |

| Recommended Quencher | Black Hole Quencher 1 (BHQ-1) | BHQ-1 has excellent spectral overlap with FAM's emission spectrum, making it an efficient quencher for applications like FRET probes.[1][2] |

Experimental Protocols

Accurate characterization of FAM-dT's spectral properties is essential for its effective use. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the peak excitation and emission wavelengths of FAM-dT using a fluorescence spectrophotometer.

1. Materials and Reagents:

-

FAM-dT labeled oligonucleotide or FAM-dT phosphoramidite.

-

Nuclease-free water or an appropriate buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5-8.5).

-

Quartz cuvettes.

-

Fluorescence spectrophotometer.

2. Sample Preparation:

-

Prepare a stock solution of the FAM-dT labeled oligonucleotide in the chosen buffer.

-

Create a series of dilute solutions from the stock solution. The final concentration should result in an absorbance value between 0.01 and 0.1 at the excitation maximum to avoid inner filter effects.

-

Prepare a "blank" sample containing only the buffer.

3. Instrumentation Setup:

-

Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission slit widths (e.g., 5 nm).

4. Data Acquisition:

-

Emission Spectrum:

-

Place the blank cuvette in the spectrophotometer and record a blank scan to subtract background fluorescence.

-

Set the excitation wavelength to a known approximate value for FAM (e.g., 490 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

Replace the blank with the FAM-dT sample cuvette and record the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (e.g., 517 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 510 nm).

-

Record the excitation spectrum for the FAM-dT sample. The peak of this spectrum is the excitation maximum (λex).

-

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process[12][13]. It is defined as the ratio of photons emitted to photons absorbed[14]. The comparative method, which uses a standard with a known quantum yield, is a reliable approach[14].

1. Materials and Reagents:

-

FAM-dT sample of unknown quantum yield.

-

A quantum yield standard with a known Φf value and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95).

-

Solvent compatible with both the sample and the standard.

-

UV-Vis spectrophotometer and a fluorescence spectrophotometer.

2. Procedure:

-

Prepare Solutions: Prepare a series of five dilutions for both the FAM-dT sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Excite each solution at the same wavelength used for the absorbance measurements.

-

Record the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for each plot.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term is 1).

-

-

Visualizations: Workflows and Principles

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows discussed in this guide.

Caption: The Jablonski diagram principle for fluorescence.

References

- 1. Gene Link Modifications - Fam dT [genelink.com]

- 2. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. glenresearch.com [glenresearch.com]

- 4. idtdna.com [idtdna.com]

- 5. FAM dye: Properties, uses & applications [baseclick.eu]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. eurofinsgenomics.com [eurofinsgenomics.com]

- 9. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]

- 10. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. leica-microsystems.com [leica-microsystems.com]

- 14. chem.uci.edu [chem.uci.edu]

introduction to phosphoramidite chemistry for oligonucleotide synthesis

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphoramidite chemistry used in solid-phase oligonucleotide synthesis, the gold standard for creating custom DNA and RNA sequences. We will delve into the core chemical principles, detail the experimental protocols for each step of the synthesis cycle, present quantitative data on efficiency and purity, and illustrate the entire workflow.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process that builds a DNA or RNA strand in the 3' to 5' direction, opposite to the natural enzymatic synthesis.[1][2] The synthesis is carried out on a solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents after each chemical reaction.[3][4] The process relies on four key chemical steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1][5]

A critical aspect of this chemistry is the use of protecting groups to prevent unwanted side reactions.[4] The 5'-hydroxyl group of the incoming phosphoramidite monomer is protected with an acid-labile dimethoxytrityl (DMT) group.[1] The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected with base-labile groups such as benzoyl (Bz) or isobutyryl (iBu).[3][6] The phosphorus atom of the phosphoramidite is protected with a β-cyanoethyl group, which is also base-labile.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a highly controlled, automated process. Each cycle of nucleotide addition involves the following four steps:

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a weak acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[1] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the reactive site for the next coupling reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.[4]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer is added to the growing oligonucleotide chain. The phosphoramidite is activated by an acidic azole catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[1][][8] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[] This reaction is carried out in an anhydrous solvent, typically acetonitrile.[1]

Step 3: Capping

The coupling reaction is highly efficient but not 100%. To prevent the unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is performed.[1][4] This is achieved by treating the solid support with a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) (1-MeIm) or N,N-dimethylaminopyridine (DMAP).[1] This acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive for future coupling steps.[4]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[5][9] This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine.[5] This oxidation step completes the addition of one nucleotide to the growing chain.

Quantitative Data

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length oligonucleotide.

Table 1: Coupling Efficiency and Oligonucleotide Yield

The overall yield of a full-length oligonucleotide is exponentially dependent on the average coupling efficiency per cycle.[10]

| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |

| 20 | 75% | 82% | 89% |

| 50 | 48% | 55% | 64% |

| 100 | 22% | 30% | 41% |

Data adapted from sources discussing the impact of coupling efficiency on final yield.[10][11][12]

Table 2: Common Activators and Their Properties

The choice of activator can influence the coupling reaction rate and efficiency.[8][13][14]

| Activator | pKa | Key Advantages |

| 1H-Tetrazole | 4.8 | Standard, widely used activator.[8] |

| 5-Ethylthio-1H-tetrazole (ETT) | - | "Turbo" activator, popular for RNA synthesis.[8][15] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic and more nucleophilic than tetrazole, leading to faster coupling rates.[8][13] |

Experimental Protocols

The following are generalized protocols for each stage of the oligonucleotide synthesis and purification process. Specific parameters may vary depending on the synthesizer and the scale of the synthesis.

Solid-Phase Synthesis Cycle

-

Deblocking: Flow a solution of 3% trichloroacetic acid in dichloromethane over the solid support for 60-90 seconds. Follow with a wash using anhydrous acetonitrile.

-

Coupling: Deliver a solution of the phosphoramidite monomer (0.02-0.2 M in acetonitrile) and an activator solution (0.2-0.7 M 1H-tetrazole or equivalent in acetonitrile) to the solid support and allow to react for 30-180 seconds.[1] Follow with a wash using anhydrous acetonitrile.

-

Capping: Treat the solid support with a 1:1 mixture of Capping Reagent A (acetic anhydride in THF/lutidine) and Capping Reagent B (16% 1-methylimidazole in THF) for 30-60 seconds. Follow with a wash using anhydrous acetonitrile.

-

Oxidation: Flow a solution of 0.02-0.1 M iodine in THF/water/pyridine over the solid support for 30-60 seconds.[5] Follow with a wash using anhydrous acetonitrile.

-

Repeat the cycle for each subsequent nucleotide addition.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Cleavage from Support: The oligonucleotide is cleaved from the CPG support by incubation with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours.[16]

-

Base and Phosphate Deprotection: The benzoyl and isobutyryl protecting groups on the nucleobases and the cyanoethyl groups on the phosphate backbone are removed by heating the oligonucleotide in concentrated ammonium hydroxide at 55°C for 8-16 hours.[4][17] For sensitive oligonucleotides, milder deprotection strategies using reagents like AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) or gaseous ammonia (B1221849) can be employed.[5][17]

Purification

Crude synthetic oligonucleotides contain the full-length product as well as shorter, failed sequences. Purification is necessary to isolate the desired full-length oligonucleotide.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[2][18] If the final DMT group is left on ("trityl-on"), the full-length product is significantly more hydrophobic than the truncated sequences and can be effectively separated.[19] RP-HPLC is generally recommended for oligonucleotides up to 50 bases in length.[18]

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge.[18][20] It offers high resolution and is the recommended method for purifying long oligonucleotides (over 60 bases) or those requiring very high purity.[18][20]

Visualizing the Workflow

The following diagrams illustrate the key processes in phosphoramidite oligonucleotide synthesis.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. alfachemic.com [alfachemic.com]

- 4. atdbio.com [atdbio.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 8. glenresearch.com [glenresearch.com]

- 9. blog.invitek.com [blog.invitek.com]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. academic.oup.com [academic.oup.com]

- 14. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. glenresearch.com [glenresearch.com]

- 17. glenresearch.com [glenresearch.com]

- 18. labcluster.com [labcluster.com]

- 19. atdbio.com [atdbio.com]

- 20. idtdna.com [idtdna.com]

A Technical Guide to Labeling Oligonucleotides with FAM-dT

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fundamental principles and methodologies for labeling oligonucleotides with 6-Carboxyfluorescein (FAM), a widely used green fluorescent dye. Particular focus is given to the use of FAM-dT for internal labeling, a critical technique in various molecular biology applications.

Core Principles of FAM Labeling

The most prevalent and efficient method for attaching FAM to synthetic oligonucleotides is through the use of phosphoramidite (B1245037) chemistry during solid-phase synthesis.[1][2] This approach allows for the precise placement of the fluorescent dye at the 5' or 3' terminus, or internally within the sequence.

Chemical Mechanism: The core of this technique lies in the use of FAM phosphoramidite, a derivative of fluorescein (B123965) that can be incorporated into the oligonucleotide chain using an automated DNA synthesizer.[3][4] The synthesis cycle involves the sequential addition of nucleotide phosphoramidites to a growing chain on a solid support. When FAM labeling is desired, the corresponding FAM phosphoramidite is added in the appropriate cycle.

Labeling Positions:

-

5'-Labeling: A FAM phosphoramidite is added as the final coupling step in the synthesis, resulting in the dye being attached to the 5'-terminus of the oligonucleotide.[2]

-

3'-Labeling: The synthesis is initiated from a solid support (e.g., controlled pore glass - CPG) that is pre-derivatized with FAM. This results in the FAM molecule being located at the 3'-end of the final product.[5][6]

-

Internal Labeling with FAM-dT: To incorporate FAM within the oligonucleotide sequence, a deoxythymidine (dT) phosphoramidite that is covalently linked to a FAM molecule (FAM-dT) is used.[7][8] This modified phosphoramidite is introduced at the desired position in the sequence during synthesis, replacing a standard dT residue.[7]

Properties of 6-FAM Dye

6-carboxyfluorescein (6-FAM) is a derivative of fluorescein and is the most commonly used isomer for oligonucleotide labeling.[9] It is favored for its high absorptivity, good fluorescence quantum yield, and water solubility.[6][10]

Spectral Properties: FAM exhibits an excitation maximum at approximately 492-495 nm and an emission maximum around 517-520 nm, placing its fluorescence in the green region of the visible spectrum.[3][5][7] This makes it compatible with common excitation sources like the argon-ion laser (488 nm line) and a wide range of fluorescence detection equipment.[11]

Environmental Sensitivity: The fluorescence of FAM is pH-dependent; it becomes protonated and its fluorescence decreases at a pH below 7.[5] Therefore, it is typically used in buffer systems with a pH range of 7.5–8.5.[5] The quantum yield of FAM can be influenced by its local environment, including quenching effects from adjacent nucleotides, particularly guanine (B1146940) residues.[12][13]

Quantitative Data Summary

The following table summarizes key quantitative data for FAM-labeled oligonucleotides. It is important to note that specific values can vary slightly depending on the supplier, the specific chemical linkage, and the local sequence context of the oligonucleotide.

| Parameter | Value | Source(s) |

| Excitation Maximum (λ_max) | 492 - 495 nm | [3][5][7] |

| Emission Maximum (λ_em) | 517 - 520 nm | [3][5][7] |

| Extinction Coefficient at λ_max | ~75,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | Can be up to 0.9 in solution, but is often lower when conjugated to an oligonucleotide and can be influenced by neighboring bases.[12][13] | [12][13] |

| Molecular Weight (of 3'-FAM modification) | 569.5 g/mol | [5] |

| Molecular Weight (of 6-FAM dT modification) | 816.71 g/mol | [10] |

Experimental Protocols

The following are generalized protocols for labeling oligonucleotides with FAM using an automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model, reagents, and the specific oligonucleotide sequence.

5'-FAM Labeling Protocol

-

Oligonucleotide Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.

-

Final Coupling Step: In the final synthesis cycle, a FAM phosphoramidite is coupled to the 5'-hydroxyl group of the oligonucleotide. A longer coupling time of 10-15 minutes is often recommended for the bulky FAM phosphoramidite to ensure high coupling efficiency.[8][14]

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.[3][8] Some FAM derivatives may be sensitive to prolonged heating, so deprotection conditions should be optimized.[15]

-

Purification: The FAM-labeled oligonucleotide is purified from unlabeled failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.[3]

3'-FAM Labeling Protocol

-

Initiation: The synthesis is initiated on a solid support (CPG) that is pre-derivatized with FAM.

-

Oligonucleotide Synthesis: The oligonucleotide chain is synthesized by the sequential addition of nucleotide phosphoramidites to the 5'-hydroxyl of the growing chain.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the support and deprotected as described for 5'-labeling.

-

Purification: The 3'-FAM-labeled oligonucleotide is purified, typically by HPLC.

Internal FAM-dT Labeling Protocol

-

Oligonucleotide Synthesis: The synthesis proceeds as usual until the desired internal labeling position is reached.

-

FAM-dT Coupling: At the cycle corresponding to the internal thymidine (B127349) to be labeled, a FAM-dT phosphoramidite is introduced instead of a standard dT phosphoramidite.[8] A prolonged coupling time is recommended.[14]

-

Completion of Synthesis: The synthesis continues with the addition of the remaining standard nucleotide phosphoramidites.

-

Cleavage and Deprotection: The oligonucleotide is cleaved and deprotected.

-

Purification: The internally labeled oligonucleotide is purified by HPLC.

Visualizations of Mechanisms and Workflows

Phosphoramidite Coupling Chemistry

The following diagram illustrates the key chemical reaction in solid-phase oligonucleotide synthesis: the coupling of a phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Real-Time PCR (TaqMan Probe) Workflow

FAM-labeled oligonucleotides are central to TaqMan probe-based qPCR, a widely used method for DNA and RNA quantification. The probe is dually labeled with a FAM reporter at the 5'-end and a quencher at the 3'-end.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore (e.g., FAM) in an excited state can transfer energy non-radiatively to an acceptor fluorophore when they are in close proximity.

References

- 1. atdbio.com [atdbio.com]

- 2. chemgenesjapan.com [chemgenesjapan.com]

- 3. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 4. Fluorescent dye phosphoramidite labelling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. Fam (6-FAM)-3' Oligo Modifications from Gene Link [genelink.com]

- 7. Fam dT Oligo Modifications from Gene Link [genelink.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. biomers.net | Modifications : Fam (6-Isomer) - biomers.net Oligonucleotides [biomers.net]

- 10. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 11. ndfs.byu.edu [ndfs.byu.edu]

- 12. The effect of overhanging nucleotides on fluorescence properties of hybridising oligonucleotides labelled with Alexa-488 and FAM fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. glenresearch.com [glenresearch.com]

- 15. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

The Role of FAM-dT in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology research and drug development, the precise detection and quantification of nucleic acids are paramount. Fluorescently-labeled oligonucleotides have emerged as indispensable tools for a myriad of applications, offering high sensitivity and specificity. Among the most widely utilized fluorescent modifications is the incorporation of 6-carboxyfluorescein (B556484) (FAM) into deoxythymidine (dT), creating FAM-dT. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with FAM-dT, empowering researchers to effectively harness its capabilities.

FAM-dT is a deoxythymidine nucleoside chemically linked to the fluorescent dye 6-FAM.[1] This modification allows for the site-specific incorporation of a fluorescent label within a DNA oligonucleotide.[2] The fluorescein (B123965) moiety absorbs light at a maximum wavelength of approximately 492 nm and emits light at a maximum of around 517 nm, falling within the green part of the visible spectrum.[1][3] This property makes it compatible with a wide range of fluorescence detection instruments.[4]

Core Properties of FAM-dT

The utility of FAM-dT in molecular biology is underpinned by its specific physicochemical and spectral properties. Understanding these characteristics is crucial for designing and optimizing experiments.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 492 nm | [1][3] |

| Maximum Emission Wavelength (λem) | 517 nm | [1][3] |

| Molar Extinction Coefficient (ε) at 492 nm | 74,000 L·mol-1·cm-1 | [2] |

| Molecular Weight | 815.71 g/mol | [1] |

Storage and Stability: FAM-dT labeled oligonucleotides, like other DNA oligos, are relatively stable. For long-term storage (up to 2 years), it is recommended to store them at -20°C, either lyophilized or resuspended in a slightly alkaline buffer like TE (Tris-EDTA) buffer (pH 7.5-8.0). Storing in nuclease-free water is also an option, though TE buffer provides better protection against degradation. To prevent photobleaching, it is crucial to store FAM-dT labeled oligos in the dark.[5] Repeated freeze-thaw cycles should be avoided by storing them in aliquots.[5]

Key Applications and Experimental Protocols

FAM-dT is a versatile tool employed in a range of molecular biology techniques. Below are detailed protocols for its most common applications.

Quantitative Real-Time PCR (qPCR)

In qPCR, FAM-dT is commonly used in hydrolysis probes (e.g., TaqMan® probes) for the detection and quantification of specific DNA sequences. The probe is designed to bind to the target sequence between the forward and reverse primers and is labeled with a FAM reporter dye at the 5' end and a quencher dye at the 3' end.

Experimental Workflow for qPCR using a FAM-labeled Probe:

Caption: Workflow of a typical qPCR experiment using a FAM-labeled hydrolysis probe.

Detailed qPCR Protocol:

-

Primer and Probe Design:

-

Design primers with a melting temperature (Tm) of approximately 60-64°C.[6]

-

Design the FAM-labeled probe with a Tm that is 5-10°C higher than the primers.[7]

-

The probe should not have a guanine (B1146940) (G) at the 5' end, as this can quench the FAM fluorescence.[6]

-

For optimal quenching, FAM is often paired with a dark quencher like Black Hole Quencher 1 (BHQ-1).[3][8]

-

-

Reaction Setup (20 µL reaction volume):

-

10 µL of 2x qPCR Master Mix

-

0.5 µL of Forward Primer (10 µM stock)

-

0.5 µL of Reverse Primer (10 µM stock)

-

0.4 µL of FAM-labeled Probe (10 µM stock)

-

2 µL of DNA Template (1-100 ng)

-

6.6 µL of Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15-30 seconds.

-

Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step).

-

-

-

Data Analysis:

-

Generate an amplification plot showing the fluorescence intensity versus the cycle number.

-

Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.

-

Quantify the initial amount of target DNA by comparing the Ct values to a standard curve.

-

Troubleshooting:

-

No amplification: Check primer/probe design and integrity. Verify the quality and quantity of the template DNA.[9]

-

Low fluorescence signal: Optimize probe concentration. Ensure the correct filter set for FAM is being used on the qPCR instrument.[10]

-

High background fluorescence: Use a high-quality probe with an efficient quencher. Optimize the baseline settings on the qPCR instrument.

Fluorescence In Situ Hybridization (FISH)

FAM-dT is used to label DNA probes for FISH, a technique that allows for the visualization of specific DNA sequences within the context of the cell or tissue.

Experimental Workflow for FISH using a FAM-labeled Probe:

Caption: General workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Detailed FISH Protocol:

-

Probe Preparation:

-

Synthesize or purchase a DNA probe complementary to the target sequence, labeled with FAM-dT at one or more positions.

-

The optimal probe concentration is typically in the range of 10-50 ng/µL.[11]

-

-

Sample Preparation:

-

Fix cells or tissue sections on a microscope slide using a fixative such as 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow probe entry.

-

-

Hybridization:

-

Prepare a hybridization buffer containing formamide (B127407) (e.g., 50%), dextran (B179266) sulfate, and SSC buffer.[12]

-

Denature the cellular DNA by heating the slide to 75-80°C for 5-10 minutes.

-

Denature the FAM-dT probe by heating it to 75-80°C for 5 minutes and then placing it on ice.

-

Apply the denatured probe to the slide, cover with a coverslip, and incubate overnight at 37°C in a humidified chamber.[13]

-

-

Washing and Detection:

-

Perform a series of stringent washes with SSC buffer at an elevated temperature (e.g., 42-65°C) to remove non-specifically bound probes.

-

Counterstain the nuclei with a DNA stain such as DAPI.

-

Mount the slide with an anti-fade mounting medium.

-

Visualize the fluorescent signals using a fluorescence microscope equipped with a filter set appropriate for FAM (excitation ~490 nm, emission ~520 nm).

-

Optimizing Signal-to-Noise Ratio:

-

Adjust the formamide concentration in the hybridization buffer to control the stringency.[12]

-

Optimize the duration and temperature of the post-hybridization washes.[14]

-

Use an anti-fade reagent to minimize photobleaching during imaging.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity (typically 1-10 nm), the excitation energy of the donor is transferred to the acceptor. FAM is a commonly used FRET donor and is often paired with an acceptor like TAMRA or a dark quencher.[15] FRET assays with FAM-dT labeled oligonucleotides can be used to study DNA-protein interactions, DNA hybridization, and conformational changes in nucleic acids.

Principle of FRET-based Hybridization Assay:

Caption: Principle of a FRET-based hybridization assay using a FAM-dT labeled probe.

Detailed FRET Protocol for DNA Hybridization:

-

Oligonucleotide Design and Labeling:

-

Design two complementary oligonucleotides.

-

Label one oligonucleotide with FAM-dT (the donor).

-

Label the other oligonucleotide with a suitable acceptor (e.g., TAMRA or a dark quencher) at a position that will be in close proximity to the FAM-dT upon hybridization.

-

-

Assay Setup:

-

Prepare a reaction buffer (e.g., PBS with MgCl2).

-

In a microplate, mix the FAM-dT labeled oligonucleotide with the acceptor-labeled oligonucleotide.

-

Include control wells with only the donor oligonucleotide and only the acceptor oligonucleotide.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at the emission wavelengths of both the donor (e.g., 520 nm) and the acceptor (e.g., 580 nm for TAMRA) after exciting at the donor's excitation wavelength (e.g., 490 nm).

-

Measurements can be taken at a fixed time point or over time to monitor hybridization kinetics.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.[16]

-

Alternatively, analyze the ratio of acceptor to donor emission. An increase in this ratio indicates FRET.[17]

-

Role in Drug Development

FAM-dT plays a significant role in various stages of the drug development pipeline, from target validation to high-throughput screening.

-

Target Identification and Validation: qPCR with FAM-dT labeled probes is extensively used to quantify gene expression levels in response to potential drug candidates, helping to validate drug targets.

-

High-Throughput Screening (HTS): FRET and Fluorescence Polarization (FP) assays utilizing FAM-dT labeled oligonucleotides are amenable to HTS formats for screening large compound libraries to identify molecules that modulate DNA-protein interactions or nucleic acid conformation.[18][19]

-

Diagnostic and Biomarker Discovery: FISH with FAM-dT probes is employed to identify chromosomal abnormalities and to detect the presence of specific pathogenic DNA sequences, aiding in the development of companion diagnostics.

Conclusion

FAM-dT is a cornerstone of modern molecular biology, enabling sensitive and specific detection of nucleic acids in a wide array of applications. Its robust fluorescent properties, coupled with the versatility of oligonucleotide synthesis, make it an invaluable tool for researchers in basic science, clinical diagnostics, and drug discovery. By understanding the fundamental principles and optimizing the experimental protocols detailed in this guide, scientists can effectively leverage the power of FAM-dT to advance their research and development goals.

References

- 1. Gene Link Modifications - Fam dT [genelink.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. idtdna.com [idtdna.com]

- 7. tataa.com [tataa.com]

- 8. Fam dT Oligo Modifications from Gene Link [genelink.com]

- 9. RT-PCR Troubleshooting [sigmaaldrich.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. arborbiosci.com [arborbiosci.com]

- 14. Optimized workflow for digitalized FISH analysis in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. nanomicronspheres.com [nanomicronspheres.com]

Preliminary Investigation of FAM-dT for Nucleic Acid Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 6-Carboxyfluorescein (FAM)-labeled deoxythymidine (dT) for the fluorescent labeling of nucleic acids. FAM, a widely used green fluorescent dye, offers high quantum yield and chemical stability, making it an invaluable tool in molecular biology and diagnostics. This document details the synthesis of FAM-dT labeled oligonucleotides, their photophysical properties, and their application in key molecular techniques, including Polymerase Chain Reaction (PCR), Fluorescence In Situ Hybridization (FISH), and DNA sequencing.

Core Principles of FAM-dT Labeling

FAM is typically introduced into an oligonucleotide sequence during solid-phase synthesis using a FAM-dT phosphoramidite (B1245037). This reagent is a conjugate of deoxythymidine phosphoramidite and the 6-isomer of FAM[1][2]. This method allows for the precise placement of the FAM label at any desired thymidine (B127349) position within the oligonucleotide—be it at the 5'-terminus, 3'-terminus, or internally[1][2]. The incorporation of FAM-dT does not significantly interfere with the activity of exonucleases or polymerases, ensuring that the labeled oligonucleotide can function effectively as a primer or probe[1][2][3].

The core structure of the FAM phosphoramidite consists of the fluorescein (B123965) group linked to the deoxythymidine nucleotide via a phosphoramidite bond[4]. This linkage is stable under standard cleavage and deprotection conditions, such as treatment with ammonium (B1175870) hydroxide[3].

Quantitative Data Summary

The following tables summarize key quantitative data for FAM-dT labeled nucleic acids, providing a basis for experimental design and comparison.

Table 1: Photophysical Properties of FAM-dT

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492-495 nm | [5][6][7] |

| Emission Maximum (λem) | ~517-520 nm | [5][6][7] |

| Fluorescence Quantum Yield | 0.93 | [6] |

| Molar Extinction Coefficient (ε) at 260 nm (CF260) | 0.22 | [6] |

| Molar Extinction Coefficient (ε) at 280 nm (CF280) | 0.17 | [6] |

Table 2: Stability and Storage of FAM-labeled Oligonucleotides

| Condition | Recommendation | Reference |

| Long-term Storage | Frozen at -20°C | [8] |

| Short-term Storage (in solution) | 4°C for up to 2 weeks | [8] |

| Resuspension Buffer | TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0) is preferred over water | |

| Light Exposure | Avoid prolonged exposure to light; store in dark conditions | [4] |

| pH | Avoid extreme pH to maintain activity and performance | [4] |

| Temperature | Avoid extreme temperatures | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and application of FAM-dT labeled nucleic acids are provided below.

Synthesis and Purification of FAM-dT Labeled Oligonucleotides

This protocol outlines the solid-phase synthesis of an oligonucleotide with an internal FAM-dT modification.

1. Automated Oligonucleotide Synthesis:

-

Instrumentation: An automated DNA synthesizer is used.

-

Chemistry: Standard phosphoramidite chemistry is employed for sequential nucleotide coupling[4].

-

FAM-dT Incorporation: At the desired thymidine position in the sequence, substitute the standard dT phosphoramidite with FAM-dT phosphoramidite.

-

Coupling Time: A coupling time of 3 minutes is recommended for the this compound[3].

2. Cleavage and Deprotection:

-

Reagent: Use standard conditions with ammonium hydroxide (B78521).

-

Procedure: Cleave the oligonucleotide from the solid support and remove protecting groups by incubating with ammonium hydroxide. The deprotection time is dependent on the oligonucleotide composition and other nucleobase protecting groups. A typical condition is 17 hours at 55°C[1].

-

Alternative (AMA): A solution of 30% ammonium hydroxide/40% aqueous methylamine (B109427) (1:1 v/v) can be used. To minimize the formation of a non-fluorescent side product, initiate deprotection with ammonium hydroxide for 30 minutes at room temperature, then add an equal volume of 40% aqueous methylamine and continue deprotection as required (e.g., 10 minutes at 65°C)[1].

3. Purification:

-

Method: High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying FAM-labeled oligonucleotides to remove unreacted reagents and by-products, ensuring high purity for accurate experimental results[4].

-

Alternative (Cartridge Purification): For 5'-FAM-labeled oligonucleotides synthesized with the DMT group on, Glen-Pak™ DNA purification cartridges can be used. The DMT-on oligonucleotide is bound to the cartridge, washed, detritylated on the cartridge with 2% trifluoroacetic acid, and then eluted[9].

Caption: Workflow for the synthesis and purification of FAM-dT labeled oligonucleotides.

Real-Time PCR (qPCR) using FAM-labeled Probes

This protocol describes a typical 5' nuclease assay (e.g., TaqMan® probe) using a FAM-labeled probe.

1. Assay Design:

-

Primers: Design forward and reverse primers with a melting temperature (Tm) of approximately 60-62°C. Aim for a length of 18-30 bases and a GC content of 35-65%[10].

-

Probe: Design a FAM-labeled probe with a Tm 5-10°C higher than the primers. The probe should be no longer than 30 bases and have a GC content of 30-80%. Avoid a 'G' at the 5' end as it can quench FAM fluorescence[10]. The probe is also labeled with a quencher molecule at the 3' end (e.g., BHQ®-1).

-

Amplicon: The target amplicon size should ideally be between 70 and 200 base pairs[10].

2. Reaction Setup:

-

Prepare a master mix containing DNA polymerase, dNTPs, reaction buffer, forward primer, reverse primer, and the FAM-labeled probe.

-

Add the template DNA to the master mix.

3. Thermal Cycling:

-

Initial Denaturation: 95°C for 2-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Fluorescence is measured at the end of each annealing/extension step.

Caption: Signaling pathway of a 5' nuclease qPCR assay with a FAM-labeled probe.

Fluorescence In Situ Hybridization (FISH) using FAM-labeled Probes

This protocol provides a general workflow for FISH on fixed cells.

1. Sample Preparation:

-

Fix cells in 10% neutral buffered formalin for 30 minutes at room temperature[1].

-

Wash the fixed cells with 1x Phosphate Buffered Saline (PBS).

-

Dehydrate the cells through an ethanol (B145695) series (e.g., 50%, 80%, 95%)[1].

2. Probe Hybridization:

-

Hybridization Buffer: Prepare a hybridization buffer (e.g., 0.7 M NaCl, 0.1 M Tris pH 8.0, 0.1% SDS, 10 mM EDTA) containing the FAM-labeled probe at a concentration of approximately 2.5-5 ng/µl[1].

-

Denaturation: Denature the sample DNA and the probe by heating the slide on a hotplate at 75°C for 2 minutes[11].

-

Hybridization: Apply the hybridization buffer with the probe to the sample, cover with a coverslip, and incubate in a humidified chamber at 37°C overnight or at 55°C for 15-30 minutes[1][11].

3. Post-Hybridization Washes:

-

Remove the coverslip and wash the slide in a post-hybridization wash buffer (e.g., 0.4x SSC at 72°C for 2 minutes) to remove unbound probe[11].

-

Perform a second wash at room temperature (e.g., 2x SSC, 0.05% Tween-20 for 30 seconds)[11].

4. Counterstaining and Visualization:

-

Counterstain the nuclei with a DNA stain such as 4',6-diamidino-2-phenylindole (DAPI)[1].

-

Mount the slide with an antifade mounting medium.

-

Visualize the fluorescent signals using a fluorescence microscope with appropriate filters for FAM and DAPI.

Caption: General experimental workflow for Fluorescence In Situ Hybridization (FISH).

DNA Fragment Analysis

This protocol outlines the use of FAM-labeled primers for DNA fragment analysis by capillary electrophoresis.

1. PCR Amplification:

-

Perform PCR using a pair of primers where one primer is labeled at the 5' end with FAM.

-

Optimize the PCR conditions to obtain a strong, specific amplification product.

2. Sample Preparation for Electrophoresis:

-

Dilute the FAM-labeled PCR product (a starting dilution of 1:50 is recommended)[12].

-

Prepare a mix of Hi-Di Formamide, a size standard (e.g., LIZ or ROX labeled), and the diluted FAM-labeled PCR product[12]. For example, 1 µl of diluted PCR product, 10 µl of Hi-Di Formamide, and 0.25 µl of size standard[12].

3. Capillary Electrophoresis:

-

Run the prepared samples on a capillary electrophoresis-based genetic analyzer.

-

The instrument separates the DNA fragments by size, and a laser excites the FAM dye.

4. Data Analysis:

-

The emitted fluorescence is detected and translated into peaks.

-

The size of the FAM-labeled fragments is determined by comparing their migration to the co-loaded size standard.

Caption: Workflow for DNA fragment analysis using FAM-labeled primers.

Signaling Pathways and Logical Relationships

Fluorescence Resonance Energy Transfer (FRET)

In many applications, such as qPCR probes, FAM functions as a donor fluorophore in a Fluorescence Resonance Energy Transfer (FRET) pair. When the FAM (donor) and a quencher (acceptor) are in close proximity (typically 10-100 Å), the energy from the excited FAM molecule is non-radiatively transferred to the quencher, preventing FAM from emitting fluorescence[13][14]. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor[14]. When the probe is cleaved during PCR, the FAM and quencher are separated, disrupting FRET and allowing FAM to fluoresce. The spectral overlap between the emission spectrum of the donor (FAM) and the absorption spectrum of the acceptor (e.g., BHQ-1) is crucial for efficient FRET[13].

Caption: Logical diagram of FRET mechanism in a FAM-labeled probe.

Conclusion

The use of FAM-dT for nucleic acid labeling is a robust and versatile technique with broad applications in molecular research and diagnostics. Its bright fluorescence, stability, and compatibility with standard enzymatic and synthetic procedures make it an excellent choice for researchers. This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of FAM-dT labeling in various experimental contexts. By understanding the principles of synthesis, purification, and application, as well as the underlying signaling mechanisms, researchers can effectively leverage this powerful tool for sensitive and specific nucleic acid detection and analysis.

References

- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 2. abyntek.com [abyntek.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 5. What is the workflow of the DNA fragment analysis? | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 8. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 9. glenresearch.com [glenresearch.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. crpr-su.se [crpr-su.se]

- 12. DNA Fragment Analysis [dartmouth.edu]

- 13. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 14. FRET Building Blocks | AAT Bioquest [aatbio.com]

A Beginner's Guide to FAM-dT Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-carboxyfluorescein (B556484) (FAM)-modified deoxythymidine (dT) phosphoramidite (B1245037), a cornerstone reagent for the synthesis of fluorescently labeled oligonucleotides. This document will delve into the fundamental principles of its application, detailed experimental protocols, and critical data for researchers, scientists, and professionals in drug development.

Introduction to Fluorescent Oligonucleotide Synthesis

Oligonucleotide synthesis is a fundamental process in molecular biology, enabling the creation of custom DNA and RNA sequences for a myriad of applications, including polymerase chain reaction (PCR), DNA sequencing, gene editing, and therapeutics.[1] The introduction of fluorescent labels, such as FAM, into these synthetic oligonucleotides allows for their detection and quantification in various assays.[2][3] FAM is a popular green fluorescent dye that emits at approximately 520 nm when excited by blue light around 495 nm.[2]

The most prevalent method for oligonucleotide synthesis is the phosphoramidite solid-phase synthesis approach, which involves a four-step cycle to add nucleotide monomers to a growing chain on a solid support.[1][4] FAM-dT phosphoramidite is a specialized monomer used to incorporate the FAM dye at a specific thymidine (B127349) position within the oligonucleotide sequence.[3][5]

This compound: Structure and Properties

This compound is a derivative of deoxythymidine where the FAM molecule is attached to the C5 position of the pyrimidine (B1678525) ring through a linker arm. This strategic placement ensures that the fluorescent label does not interfere with the Watson-Crick base pairing of the thymine (B56734) base.[5] The phosphoramidite group at the 3'-hydroxyl position enables its coupling to the free 5'-hydroxyl of the growing oligonucleotide chain during synthesis. Many commercially available FAM-dT phosphoramidites also contain a dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl, allowing for the quantification of coupling efficiency.[6]

Key Physicochemical and Spectral Properties of FAM

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | [2] |

| Emission Maximum (λem) | ~520 nm | [2] |

| Molecular Weight | Varies by specific structure | N/A |

| Appearance | Yellow to orange solid | N/A |

| Solubility | Good in acetonitrile (B52724), dichloromethane | [7] |

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a cyclical four-step process for each nucleotide addition. The synthesis proceeds in the 3' to 5' direction.

Caption: The four-step cycle of phosphoramidite solid-phase oligonucleotide synthesis.

Detailed Experimental Protocol for Oligonucleotide Synthesis

This protocol outlines the manual synthesis of a FAM-labeled oligonucleotide. Automated DNA synthesizers perform these steps in a programmed sequence.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside.

-

Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT).

-

This compound.

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Anhydrous acetonitrile.

-

Syringes and needles.

-

Synthesis column.

Procedure:

-

Preparation: Ensure all reagents are anhydrous and the synthesis is performed under an inert atmosphere (e.g., argon).

-

Deblocking (Detritylation):

-

Wash the CPG support in the synthesis column with anhydrous acetonitrile.

-

Add the deblocking solution to the column and incubate for 2-3 minutes to remove the DMT protecting group from the 5'-hydroxyl of the support-bound nucleoside.

-

Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

To introduce a standard nucleotide, mix the appropriate deoxynucleoside phosphoramidite with the activator solution and immediately add it to the synthesis column. Allow the reaction to proceed for the recommended coupling time (typically 1-5 minutes).

-

To incorporate the FAM label, use the this compound in place of the standard dT phosphoramidite. A longer coupling time of 10-15 minutes is often recommended for modified phosphoramidites.[5][8]

-

After the coupling reaction, wash the support with anhydrous acetonitrile.

-

-

Capping:

-

Add the capping solutions (Cap A and Cap B) to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations in the final product.

-

Allow the capping reaction to proceed for 1-2 minutes.

-

Wash the support with anhydrous acetonitrile.

-

-

Oxidation:

-

Add the oxidizing solution to the column to convert the unstable phosphite triester linkage to a stable phosphate triester.

-

Allow the oxidation reaction to proceed for 1-2 minutes.

-

Wash the support with anhydrous acetonitrile.

-

-

Repeat Cycle: Repeat steps 2-5 for each subsequent nucleotide to be added to the growing oligonucleotide chain.

-

Final Deblocking: After the final coupling step, a final deblocking step is performed to remove the DMT group from the 5'-terminus, unless a "DMT-on" purification is planned.

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

Cleavage and Deprotection Protocol

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521).

-

AMA solution (Ammonium hydroxide/40% aqueous Methylamine (B109427) 1:1 v/v) (optional).

-

Heating block or oven.

Procedure:

-

Cleavage:

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

-

Deprotection:

-

After cleavage, transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial.

-

Heat the solution at 55°C for 8-17 hours to remove the protecting groups from the nucleobases.[5]

-

Alternative AMA Deprotection: For faster deprotection, AMA can be used. However, this can lead to the formation of a non-fluorescent side product with FAM.[5] To mitigate this, first treat the oligo with ammonium hydroxide for 30 minutes at room temperature, then add an equal volume of 40% aqueous methylamine and continue deprotection (e.g., 10 minutes at 65°C).[5][6]

-

-

Evaporation: After deprotection, cool the vial and evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

Purification of FAM-Labeled Oligonucleotides

Purification is a critical step to separate the full-length, FAM-labeled oligonucleotide from shorter, failed sequences and other impurities.[9] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying fluorescently labeled oligonucleotides due to the hydrophobicity of the FAM dye.[9]

RP-HPLC Purification Protocol

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector.

-

C8 or C18 reverse-phase HPLC column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

The crude, deprotected oligonucleotide pellet.

Procedure:

-

Sample Preparation: Dissolve the dried oligonucleotide pellet in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HPLC column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% acetonitrile over 30 minutes).[10]

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of FAM (~495 nm).[10]

-

-

Fraction Collection: Collect the peak that absorbs at both 260 nm and ~495 nm, which corresponds to the full-length FAM-labeled oligonucleotide. The labeled oligo will typically elute later than the unlabeled, shorter sequences.

-

Desalting: Remove the volatile TEAA buffer from the collected fractions by vacuum centrifugation. The purified oligonucleotide can then be resuspended in water or a suitable buffer.

Data and Troubleshooting

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | ||

| Standard Phosphoramidites | >99% | Efficiency is crucial for the yield of full-length product, especially for long oligos.[11][12] |

| This compound | >95% | May require longer coupling times (10-15 min) for optimal efficiency.[5][8] |

| Deprotection Conditions | ||

| Ammonium Hydroxide | 8-17 hours at 55°C | Standard and safe for FAM.[5] |

| AMA | 10 minutes at 65°C | Faster but can cause a ~5% non-fluorescent side product.[5] |

| Fluorescence Properties | ||

| Quantum Yield | Can be high, but is sequence and environment dependent. | Quenching can occur, especially in proximity to guanine (B1146940) bases.[13][14] |

Common Problems and Troubleshooting

| Problem | Possible Cause | Solution |

| Low Coupling Efficiency | - Wet reagents or solvents- Degraded phosphoramidite or activator | - Use fresh, anhydrous reagents.- Store phosphoramidites under inert gas at -20°C.[5][7]- Increase coupling time for this compound. |

| Low Fluorescence Signal | - Quenching by adjacent nucleotides (especially guanine)- Degradation of FAM during deprotection or handling | - Design the oligonucleotide sequence to avoid placing FAM adjacent to multiple guanines.[13][14]- Use standard ammonium hydroxide deprotection instead of AMA.- Protect the labeled oligonucleotide from light during storage and handling.[3] |

| Multiple Peaks in HPLC | - Incomplete capping leading to deletion sequences- Formation of side products during deprotection | - Ensure efficient capping during synthesis.- Optimize deprotection conditions to minimize side reactions. |

| Non-fluorescent Impurity | - Use of AMA for deprotection | - Use the modified AMA protocol with an initial ammonium hydroxide treatment.[5][6] |

Visualization of Key Structures and Pathways